molecular formula C5H3NO4 B1629534 5-Formyl-1,2-oxazole-3-carboxylic acid CAS No. 221173-23-5

5-Formyl-1,2-oxazole-3-carboxylic acid

Cat. No. B1629534
Key on ui cas rn: 221173-23-5
M. Wt: 141.08 g/mol
InChI Key: OKWIVAGIAIZCSZ-UHFFFAOYSA-N
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Patent
US06177425B1

Procedure details

A solution of ethyl-5-formylisoxazole-3-carboxylate (25 mg) in 1,4-dioxan (3 ml) and 2M hydrochloric acid (1 ml) was stirred and heated at reflux for 5 h.; cooled and the solvents removed in vacuo. The residue was triturated in diethyl ether. The solvent was removed and the residue dried to leave the title compound (18 mg) as an orange/brown solid.
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:10]=[C:9]([CH:11]=[O:12])[O:8][N:7]=1)=[O:5])C>O1CCOCC1.Cl>[CH:11]([C:9]1[O:8][N:7]=[C:6]([C:4]([OH:5])=[O:3])[CH:10]=1)=[O:12]

Inputs

Step One
Name
Quantity
25 mg
Type
reactant
Smiles
C(C)OC(=O)C1=NOC(=C1)C=O
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h.
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated in diethyl ether
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue dried

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC(=NO1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 18 mg
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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